molecular formula C13H9N3O3S B5869413 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one

3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B5869413
M. Wt: 287.30 g/mol
InChI Key: RFIJLGLKDPLGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one, also known as thioflavin T, is a small molecule that has been widely used in scientific research for its unique fluorescent properties. Thioflavin T is a benzothiazole derivative and is commonly used as a fluorescent dye for detecting amyloid fibrils in biological samples.

Mechanism of Action

Thioflavin T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T to amyloid fibrils results in a conformational change of the molecule, which leads to an increase in fluorescence intensity. Thioflavin T has a high affinity for amyloid fibrils and can detect even small amounts of fibrils in biological samples.
Biochemical and physiological effects:
Thioflavin T has no known biochemical or physiological effects on living organisms. The molecule is non-toxic and does not interact with cellular processes. Thioflavin T is used solely as a research tool for detecting amyloid fibrils in biological samples.

Advantages and Limitations for Lab Experiments

Thioflavin T has several advantages as a research tool. It is a small molecule that can easily penetrate biological samples, including brain tissues and cerebrospinal fluid. Thioflavin T has a high affinity for amyloid fibrils and can detect even small amounts of fibrils in biological samples. Thioflavin T is also relatively inexpensive and easy to synthesize. However, 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T has some limitations as a research tool. It is not specific for amyloid fibrils and can bind to other structures, including lipids and nucleic acids. Thioflavin T is also sensitive to pH and temperature changes, which can affect its fluorescence properties.

Future Directions

Thioflavin T has been widely used in scientific research for several decades, and its applications continue to expand. Future research could focus on developing more specific fluorescent dyes for detecting amyloid fibrils and other protein aggregates. Researchers could also explore the use of 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T in live-cell imaging and in vivo imaging of amyloid fibrils. Additionally, 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T could be used to study the kinetics of protein-protein interactions and to screen potential drug candidates for their ability to inhibit protein aggregation.

Synthesis Methods

Thioflavin T can be synthesized by reacting 2-hydroxybenzaldehyde with 2-aminobenzothiazole in the presence of acetic anhydride and sulfur. The reaction results in the formation of 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one as a yellowish-green powder. The synthesis of 3-(3-acetyl-5-oxo-2-thioxo-4-imidazolidinylidene)-1,3-dihydro-2H-indol-2-one T is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Thioflavin T is widely used in scientific research for its ability to bind to amyloid fibrils and emit fluorescence upon binding. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T is commonly used as a fluorescent dye for detecting amyloid fibrils in biological samples, including brain tissues and cerebrospinal fluid. Thioflavin T is also used to study the kinetics of amyloid fibril formation and to screen potential drug candidates for their ability to inhibit amyloid fibril formation.

properties

IUPAC Name

3-(3-acetyl-5-hydroxy-2-sulfanylidene-1H-imidazol-4-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c1-6(17)16-10(12(19)15-13(16)20)9-7-4-2-3-5-8(7)14-11(9)18/h2-5,19H,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIJLGLKDPLGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=C(NC1=S)O)C2=C3C=CC=CC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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